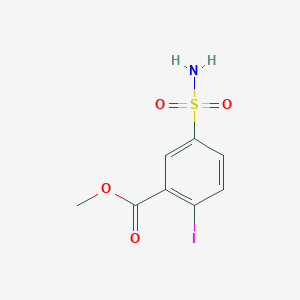
Methyl 2-iodo-5-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-iodo-5-sulfamoylbenzoate is an organic compound with the molecular formula C8H8INO4S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and sulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-iodo-5-sulfamoylbenzoate typically involves the iodination of a benzoic acid derivative followed by the introduction of a sulfamoyl group. One common method involves the reaction of 2-iodo-5-methylbenzoic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For large-scale industrial production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The process may also include steps for purification and isolation of the final product to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodo-5-sulfamoylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids or sulfonamides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation Reactions: Products include sulfonic acids or sulfonamides.
Reduction Reactions: Products include amines or alcohols.
Scientific Research Applications
Methyl 2-iodo-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its sulfamoyl group can mimic the structure of certain biological molecules, making it useful in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of methyl 2-iodo-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodo-2-sulfamoylbenzoate: Similar structure but with different positions of the iodine and sulfamoyl groups.
Methyl 2-methoxy-5-sulfamoylbenzoate: Contains a methoxy group instead of an iodine atom.
Methyl 2-chloro-5-sulfamoylbenzoate: Contains a chlorine atom instead of an iodine atom.
Uniqueness
Methyl 2-iodo-5-sulfamoylbenzoate is unique due to the presence of both iodine and sulfamoyl groups in specific positions on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and the ability to form specific interactions with biological molecules. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8INO4S |
|---|---|
Molecular Weight |
341.13 g/mol |
IUPAC Name |
methyl 2-iodo-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H8INO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3,(H2,10,12,13) |
InChI Key |
IZIWIDXQEKGSTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


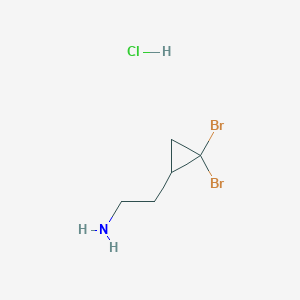

![1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13516124.png)
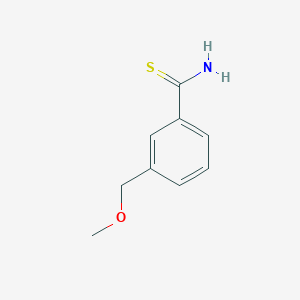
![3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)
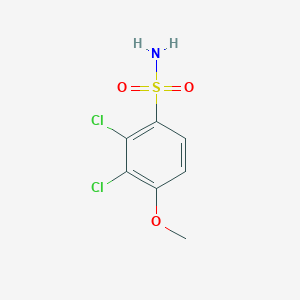

![2',4'-Dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13516141.png)
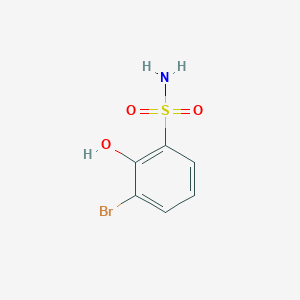
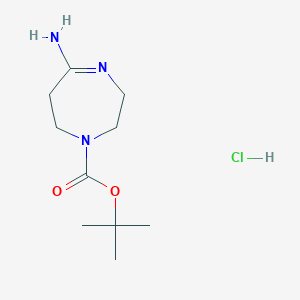
![2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B13516161.png)
![N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride](/img/structure/B13516169.png)

![4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid](/img/structure/B13516177.png)
